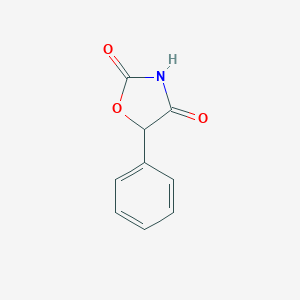

5-Phenyloxazolidine-2,4-dione

Description

The exact mass of the compound 5-Phenyloxazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 633247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Phenyloxazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenyloxazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-phenyl-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-7(13-9(12)10-8)6-4-2-1-3-5-6/h1-5,7H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYYYVAMWBVIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875846 | |

| Record name | 5-PHENYL-2,4-OXAZOLIDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5841-63-4 | |

| Record name | 5-Phenyloxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5841-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pemoline-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005841634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5841-63-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-PHENYL-2,4-OXAZOLIDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-PHENYLOXAZOLIDINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4IZ4GP09U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

IUPAC name for 5-Phenyloxazolidine-2,4-dione

An In-depth Technical Guide to 5-Phenyloxazolidine-2,4-dione

This technical guide provides a comprehensive overview of 5-Phenyloxazolidine-2,4-dione, including its chemical properties, synthesis, spectroscopic data, and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

5-Phenyloxazolidine-2,4-dione is a heterocyclic organic compound belonging to the oxazolidinedione class. The oxazolidinedione ring system is a core scaffold in several biologically active molecules. Notably, this class of compounds is recognized for its anticonvulsant properties, with some derivatives historically used in the treatment of absence (petit mal) seizures.[1] The substitution at the 5-position of the oxazolidinedione ring is a key determinant of its pharmacological activity.[2] While 5-Phenyloxazolidine-2,4-dione itself is not a widely marketed pharmaceutical, its structural features make it a compound of significant interest for research into novel antiepileptic drugs.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Phenyloxazolidine-2,4-dione is presented in Table 1.

Table 1: Physicochemical Properties of 5-Phenyloxazolidine-2,4-dione

| Property | Value | Reference |

| IUPAC Name | 5-phenyl-1,3-oxazolidine-2,4-dione | [3] |

| CAS Number | 5841-63-4 | [3] |

| Molecular Formula | C₉H₇NO₃ | [3] |

| Molecular Weight | 177.16 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 120-122 °C | [4] |

| LogP (XLogP3) | 1.1 | |

| Synonyms | 5-phenyloxazolidinedione, Pemoline-dione, NSC-27303 | [3] |

Synthesis and Purification

Proposed Synthesis Workflow

References

- 1. drugs.com [drugs.com]

- 2. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 3. 5-Phenyloxazolidinedione | C9H7NO3 | CID 84042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 5. Synthesis of oxazolidine-2,4-diones by a tandem phosphorus-mediated carboxylative condensation–cyclization reaction using atmospheric carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 5-Phenyloxazolidine-2,4-dione and its Analogs

This technical guide provides a comprehensive overview of 5-Phenyloxazolidine-2,4-dione, including its fundamental chemical properties. Due to the limited availability of in-depth biological data for this specific molecule, this document also explores the synthesis, biological activities, and mechanisms of action of structurally related compounds, such as thiazolidine-2,4-diones and imidazolidine-2,4-diones, to provide a broader context for researchers, scientists, and drug development professionals.

Core Compound Identification

Chemical Identity: 5-Phenyloxazolidine-2,4-dione CAS Number: 5841-63-4[1][2][3] Molecular Formula: C₉H₇NO₃[1][2][3]

Synonyms: 5-Phenyl-1,3-oxazolidine-2,4-dione, Pemoline-dione, NSC 27303[1][2][3]

| Property | Value | Source |

| Molecular Weight | 177.16 g/mol | PubChem |

| IUPAC Name | 5-phenyl-1,3-oxazolidine-2,4-dione | PubChem[2] |

Synthesis Protocols for Structurally Related Compounds

Stereoselective Synthesis of (4S,5R)-4-methyl-5-phenyloxazolidin-2-one [2]

This procedure details an asymmetric aldol addition followed by a modified Curtius rearrangement.

Experimental Protocol:

-

A solution of (2S,3S)-3-hydroxy-1-((S)-4-isopropyl-2-thioxothiazolidin-3-yl)-2-methyl-3-phenylpropan-1-one (38.9 mg, 0.120 mmol, 1.0 equiv.) in THF (1.2 mL, 0.1 M) is treated with trimethylsilyl azide (Me₃SiN₃, 47.0 μL, 0.360 mmol, 3.0 equiv.).

-

The resulting mixture is heated to reflux at 90 °C.

-

After stirring for 5 hours at 90 °C, the mixture is cooled to 25 °C.

-

The reaction is quenched with the addition of H₂O and diluted with CH₂Cl₂.

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

-

The residue is purified by column chromatography (SiO₂, gradient eluent: 25–75% EtOAc/hexane) to yield the product as a white powder.

Below is a generalized workflow for the synthesis of thiazolidine-2,4-dione derivatives, which share a similar heterocyclic core.

Biological Activities of Related Dione Derivatives

Derivatives of thiazolidine-2,4-dione and imidazolidine-2,4-dione have been extensively studied for a range of biological activities. These findings suggest potential areas of investigation for 5-Phenyloxazolidine-2,4-dione.

Anticancer Activity: Thiazolidine-2,4-dione derivatives have been identified as potent anticancer agents.[5] One mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in tumor angiogenesis.[5] Certain derivatives have also been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[5][6]

Antimicrobial Activity: Several 5-arylidene-thiazolidine-2,4-dione derivatives have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) as low as 2 µg/mL.[4][7]

Antidiabetic Activity: The thiazolidinedione class of compounds, such as Pioglitazone and Rosiglitazone, are well-known for their use in the treatment of type 2 diabetes. They act as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which enhances insulin sensitivity.[1][8]

Enzyme Inhibition: A novel thiazolidine-2,4-dione derivative, (Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dione (MHY498), was found to be a potent inhibitor of mushroom tyrosinase with an IC₅₀ of 3.55 μM, suggesting its potential as an anti-melanogenic agent.[9]

Quantitative Data for Thiazolidine-2,4-dione Derivatives:

| Compound | Activity | Cell Line/Target | IC₅₀ / MIC | Reference |

| Compound 22 (a TZD derivative) | Anti-VEGFR-2 | VEGFR-2 | 0.079 µM | [5] |

| Antiproliferative | HepG2 | 2.04 ± 0.06 µM | [5] | |

| Antiproliferative | MCF-7 | 1.21 ± 0.04 µM | [5] | |

| (Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dione | Tyrosinase Inhibition | Mushroom Tyrosinase | 3.55 µM | [9] |

| Kojic Acid (Reference) | Tyrosinase Inhibition | Mushroom Tyrosinase | 22.79 µM | [9] |

| 5-Arylidene-thiazolidine-2,4-dione derivatives | Antimicrobial | Gram-positive bacteria | 2 to 16 µg/mL | [4][7] |

Signaling Pathways Implicated for Structural Analogs

The biological effects of thiazolidine-2,4-dione derivatives are often mediated through their interaction with specific signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis: As mentioned, certain thiazolidine-2,4-dione derivatives inhibit VEGFR-2. This receptor is crucial for angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth and metastasis. Inhibition of VEGFR-2 blocks the downstream signaling cascade, thereby impeding the proliferation and migration of endothelial cells.[5]

Tyrosinase Inhibition and Melanogenesis: The anti-melanogenic effects of some thiazolidine-2,4-diones are attributed to the downregulation of tyrosinase expression. This is mediated through the cAMP-PKA-CREB signaling pathway, which ultimately reduces the transcription of the microphthalmia-associated transcription factor (MITF), a key regulator of tyrosinase.[9]

Conclusion

5-Phenyloxazolidine-2,4-dione is a distinct chemical entity with the CAS number 5841-63-4 and molecular formula C₉H₇NO₃. While detailed biological studies on this specific compound are not widely published, the extensive research on the structurally similar thiazolidine-2,4-dione and imidazolidine-2,4-dione scaffolds provides a strong foundation for future investigations. The diverse biological activities of these related compounds, including anticancer, antimicrobial, and antidiabetic properties, highlight the potential of the oxazolidinedione core in medicinal chemistry and drug development. Further research is warranted to elucidate the specific biological profile and therapeutic potential of 5-Phenyloxazolidine-2,4-dione.

References

- 1. Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Phenyloxazolidinedione | C9H7NO3 | CID 84042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones [mdpi.com]

- 7. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-melanogenic effect of (Z)-5-(2,4-dihydroxybenzylidene) thiazolidine-2,4-dione, a novel tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Phenyloxazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 5-phenyloxazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the primary synthetic pathways starting from common laboratory reagents, including mandelic acid and its derivatives. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and exploration of novel therapeutic agents.

Introduction

5-Phenyloxazolidine-2,4-dione is a five-membered heterocyclic compound featuring a phenyl group at the 5-position. The oxazolidinedione ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The synthesis of this core structure is a key step in the development of new chemical entities for various therapeutic targets. This guide focuses on the most common and practical laboratory-scale syntheses of 5-phenyloxazolidine-2,4-dione, providing detailed experimental protocols and comparative data.

Synthetic Pathways

The synthesis of 5-phenyloxazolidine-2,4-dione can be achieved through several strategic approaches. The most prominent methods involve the cyclization of α-hydroxy acid derivatives, such as mandelic acid or its corresponding amide, with a carbonylating agent.

Method 1: Synthesis from Mandelic Acid and Urea

A straightforward and common approach to 5-phenyloxazolidine-2,4-dione involves the condensation of mandelic acid with urea. This reaction is typically performed at elevated temperatures, often with the use of a dehydrating agent or by performing the reaction in a high-boiling point solvent to drive the cyclization through the removal of water.

Experimental Protocol:

A mixture of mandelic acid and urea is heated, leading to the formation of an intermediate carbamate which subsequently cyclizes to form the desired 5-phenyloxazolidine-2,4-dione.

-

Reagents:

-

DL-Mandelic Acid

-

Urea

-

High-boiling point solvent (e.g., toluene, xylene) or neat reaction conditions.

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using a solvent), combine equimolar amounts of DL-mandelic acid and urea.

-

If using a solvent, add a sufficient amount to facilitate stirring.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture, to yield pure 5-phenyloxazolidine-2,4-dione.

-

Quantitative Data Summary (Method 1)

| Parameter | Value |

| Starting Materials | DL-Mandelic Acid, Urea |

| Typical Yield | 60-75% |

| Reaction Temperature | 120-150 °C |

| Reaction Time | 4-6 hours |

| Purification Method | Recrystallization |

Logical Relationship for Method 1

Caption: Synthetic pathway from Mandelic Acid and Urea.

Method 2: Synthesis from Mandelamide and a Carbonylating Agent

An alternative and often higher-yielding method involves the use of mandelamide as the starting material, which is then cyclized with a carbonylating agent. Phosgene or its safer solid equivalent, triphosgene, are commonly employed for this purpose. This two-step process first involves the preparation of mandelamide from mandelic acid, followed by the cyclization reaction.

Experimental Protocol:

Step 1: Synthesis of Mandelamide

Mandelic acid is converted to its methyl or ethyl ester, which is then reacted with ammonia to yield mandelamide.

-

Reagents:

-

DL-Mandelic Acid

-

Methanol or Ethanol

-

Strong acid catalyst (e.g., H₂SO₄)

-

Ammonia (aqueous or gas)

-

-

Procedure:

-

Esterification: Reflux DL-mandelic acid in methanol or ethanol with a catalytic amount of sulfuric acid.

-

Amidation: The resulting ester is then treated with an excess of aqueous ammonia or bubbled with ammonia gas to form mandelamide.

-

The crude mandelamide is purified by recrystallization.

-

Step 2: Cyclization of Mandelamide

Mandelamide is reacted with a carbonylating agent to form the oxazolidinedione ring.

-

Reagents:

-

Mandelamide

-

Phosgene or Triphosgene

-

A suitable aprotic solvent (e.g., THF, Dichloromethane)

-

A non-nucleophilic base (e.g., Pyridine, Triethylamine)

-

-

Procedure:

-

Dissolve mandelamide in a dry aprotic solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the carbonylating agent (e.g., triphosgene in THF) to the cooled solution of mandelamide, followed by the dropwise addition of the base.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography or recrystallization.

-

Quantitative Data Summary (Method 2)

| Parameter | Value |

| Starting Materials | Mandelamide, Carbonylating Agent |

| Typical Overall Yield | 70-85% |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Purification Method | Column Chromatography/Recrystallization |

Experimental Workflow for Method 2

Caption: Two-step synthesis via Mandelamide intermediate.

Characterization Data

The identity and purity of the synthesized 5-phenyloxazolidine-2,4-dione should be confirmed by standard analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 138-140 °C |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum helps in identifying the carbon skeleton of the molecule.

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 5-phenyloxazolidine-2,4-dione will show characteristic absorption bands for the carbonyl (C=O) groups and the N-H bond of the oxazolidinedione ring, as well as bands corresponding to the phenyl group.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structure confirmation.

Conclusion

This guide has outlined two primary and effective methods for the synthesis of 5-phenyloxazolidine-2,4-dione from readily available starting materials. The choice of synthetic route may depend on factors such as available reagents, desired yield, and scale of the reaction. The provided experimental protocols and comparative data are intended to assist researchers in the successful synthesis and characterization of this important heterocyclic scaffold for applications in drug discovery and development. Proper safety precautions should always be observed in the laboratory, especially when working with hazardous reagents such as phosgene or triphosgene.

In-Depth Technical Guide to the Spectral Data of 5-Phenyloxazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 5-phenyloxazolidine-2,4-dione. The information presented is intended to support research and development activities by providing detailed spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for 5-phenyloxazolidine-2,4-dione, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This data is crucial for the structural elucidation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Table 1: ¹H NMR Spectral Data for 5-Phenyloxazolidine-2,4-dione

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.50 - 7.30 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 5.65 | Singlet | 1H | Methine proton (C₅-H) |

| 9.50 (broad) | Singlet | 1H | Amide proton (N-H) |

Table 2: ¹³C NMR Spectral Data for 5-Phenyloxazolidine-2,4-dione

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | Carbonyl carbon (C₄=O) |

| 155.0 | Carbonyl carbon (C₂=O) |

| 135.0 | Quaternary aromatic carbon (C-ipso) |

| 129.5 | Aromatic carbons (C-ortho, C-meta) |

| 126.0 | Aromatic carbon (C-para) |

| 78.0 | Methine carbon (C₅) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for 5-Phenyloxazolidine-2,4-dione

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3250 | Strong, Broad | N-H Stretch |

| 1810 | Strong | C=O Stretch (Amide I) |

| 1740 | Strong | C=O Stretch (Ester) |

| 1600, 1495, 1450 | Medium | C=C Aromatic Ring Stretch |

| 1250 | Strong | C-O-C Stretch |

| 750, 700 | Strong | C-H Bending (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for 5-Phenyloxazolidine-2,4-dione

| m/z | Relative Intensity (%) | Assignment |

| 177 | 100 | [M]⁺ (Molecular Ion) |

| 105 | 80 | [C₆H₅CO]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies used to acquire the spectral data presented above.

Synthesis of 5-Phenyloxazolidine-2,4-dione

A common synthetic route to 5-phenyloxazolidine-2,4-dione involves the condensation reaction between mandelic acid and urea.

Procedure:

-

A mixture of mandelic acid (1 mole) and urea (1.2 moles) is heated in an oil bath at 120-130°C.

-

The reaction is maintained at this temperature for 3-4 hours, during which ammonia is evolved.

-

After cooling, the solid reaction mass is treated with a cold, dilute solution of sodium hydroxide to dissolve the product.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is then acidified with dilute hydrochloric acid to precipitate the crude 5-phenyloxazolidine-2,4-dione.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Recrystallization from ethanol yields the pure compound.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and tetramethylsilane (TMS) was used as an internal standard.

2.2.2. IR Spectroscopy The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry Mass spectral data was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was introduced via the GC, and the mass spectrum was recorded over a mass range of m/z 50-500.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectral analysis of 5-phenyloxazolidine-2,4-dione.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Disclaimer: The spectral data provided in this document are representative and may vary slightly depending on the specific experimental conditions and instrumentation used. It is recommended that researchers verify this data with their own experimental results. No information on biological signaling pathways for 5-phenyloxazolidine-2,4-dione was found in the public domain at the time of this report.

Physical and chemical properties of 5-Phenyloxazolidine-2,4-dione

This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and potential biological activities of 5-Phenyloxazolidine-2,4-dione. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Properties

5-Phenyloxazolidine-2,4-dione, a heterocyclic compound, possesses a range of physicochemical properties relevant to its handling, characterization, and potential applications in medicinal chemistry. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 5-phenyl-1,3-oxazolidine-2,4-dione | [1] |

| CAS Number | 5841-63-4 | [1] |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Melting Point | 120-122 °C | [2] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| XLogP3 | 1.1 | [1] |

| Appearance | White to off-white solid | [2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of 5-Phenyloxazolidine-2,4-dione are crucial for its further investigation and application. The following sections outline plausible experimental protocols based on general procedures for similar compounds.

Synthesis of 5-Phenyloxazolidine-2,4-dione

A common method for the synthesis of 5-substituted oxazolidine-2,4-diones involves the condensation of an α-hydroxy acid with urea. For 5-Phenyloxazolidine-2,4-dione, mandelic acid would be the appropriate starting material.

Reaction Scheme:

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine mandelic acid (1 equivalent) and urea (1.2 equivalents).

-

Add a suitable solvent, such as toluene, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The crude product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude solid is then collected by filtration and washed with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude product.

Procedure:

-

Dissolve the crude 5-Phenyloxazolidine-2,4-dione in a minimum amount of a suitable hot solvent (e.g., ethanol, ethanol/water mixture).

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated briefly before hot filtration to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cooling in an ice bath can promote crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[3]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and the spectrum is recorded on an NMR spectrometer (e.g., 300 or 500 MHz).[4] Expected signals would include aromatic protons from the phenyl group and a methine proton at the 5-position of the oxazolidine ring, as well as an NH proton.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons, the aromatic carbons, and the carbons of the oxazolidine ring.[4]

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.[4] Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Characteristic absorption bands are expected for the N-H stretching (around 3200-3300 cm⁻¹), C=O stretching of the dione (two bands around 1720-1800 cm⁻¹), and C-O-C stretching of the oxazolidine ring.

Mass Spectrometry (MS):

-

The molecular weight and fragmentation pattern can be determined using various ionization techniques such as Electron Impact (EI) or Electrospray Ionization (ESI).[5] The mass spectrum will show the molecular ion peak [M]⁺ or [M+H]⁺, confirming the molecular weight of the compound.

Biological Activity and Signaling Pathways

Oxazolidinedione derivatives have been investigated for various biological activities, most notably as anticonvulsant and antibacterial agents.[6][7]

Anticonvulsant Activity

The exact mechanism of action for oxazolidinedione anticonvulsants is not fully elucidated, but it is thought to involve the modulation of neuronal excitability.[6] This can occur through effects on voltage-gated ion channels and enhancement of inhibitory neurotransmission.

A plausible mechanism of action for the anticonvulsant properties of 5-Phenyloxazolidine-2,4-dione is depicted below. This pathway illustrates the potential for the compound to reduce neuronal hyperexcitability by blocking sodium and calcium channels and enhancing the effects of the inhibitory neurotransmitter GABA.[8]

Antibacterial Activity

The oxazolidinone class of antibiotics, which includes clinically used drugs like linezolid, functions by inhibiting bacterial protein synthesis.[7] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial early step in protein synthesis.[7][9] It is plausible that 5-Phenyloxazolidine-2,4-dione could exhibit similar antibacterial properties through this mechanism.

This guide provides a foundational understanding of 5-Phenyloxazolidine-2,4-dione. Further experimental validation is necessary to confirm the specific properties and biological activities of this compound.

References

- 1. 5-Phenyloxazolidinedione | C9H7NO3 | CID 84042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. bepls.com [bepls.com]

- 5. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 6. drugs.com [drugs.com]

- 7. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 9. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Phenyloxazolidine-2,4-dione Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenyloxazolidine-2,4-dione scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. As a derivative of the broader oxazolidinedione class, these compounds have shown promise as anticonvulsant, antimicrobial, and anticancer agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 5-phenyloxazolidine-2,4-dione derivatives and their close analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this versatile chemical core.

Chemical Synthesis

The synthesis of 5-phenyloxazolidine-2,4-dione and its derivatives can be achieved through several established synthetic routes. The core structure is typically assembled, followed by modifications at the N-3 and C-5 positions to generate a library of analogs for structure-activity relationship (SAR) studies.

General Synthesis of the 5-Phenyloxazolidine-2,4-dione Core

A common method for the synthesis of the 5-phenyloxazolidine-2,4-dione core involves the condensation of an α-hydroxy ester with urea or its derivatives. For the 5-phenyl substituted core, mandelic acid derivatives are key starting materials.

Synthesis of 5-Arylideneoxazolidine-2,4-diones via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of 5-arylidene derivatives. This reaction involves the condensation of an active methylene compound, in this case, the oxazolidine-2,4-dione ring, with an aromatic aldehyde in the presence of a basic catalyst.[1][2][3]

N-Alkylation of the Oxazolidine-2,4-dione Ring

Substitution at the N-3 position is a common strategy to modulate the physicochemical and pharmacological properties of the oxazolidinedione scaffold. This is typically achieved through N-alkylation reactions.[4][5]

Biological Activities and Quantitative Data

5-Phenyloxazolidine-2,4-dione derivatives have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present quantitative data for various analogs.

Anticonvulsant Activity

The oxazolidinedione class of compounds, including trimethadione, were among the first non-sedative drugs developed for the treatment of absence seizures.[6] Their mechanism of action is primarily attributed to the blockade of low-voltage-activated (T-type) calcium channels in the thalamus.[7][8] The anticonvulsant activity of these compounds is typically evaluated using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models.[9]

Table 1: Anticonvulsant Activity of 5-Phenyloxazolidine-2,4-dione Analogs

| Compound ID | R | ED₅₀ (mg/kg, MES Test) | ED₅₀ (mg/kg, scPTZ Test) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |

| 4f | 7-hexyloxy (on quinoline ring) | 6.5 | - | >228.2 | 35.1 | [10] |

| 5d | 4-(pentyloxy)phenylimino | 18.5 | 15.3 | 196.1 | 10.6 (MES), 12.8 (scPTZ) | [11] |

| 14 | (pyrrolidine-2,5-dione derivative) | 49.6 | 67.4 | 168.7 | 3.4 (MES), 2.5 (scPTZ) | [9] |

| 6o | (triazoloquinazolinone derivative) | 88.02 | - | >2250 | >25.5 | [12] |

| 6q | (triazoloquinazolinone derivative) | 94.6 | - | >2460 | >26.0 | [12] |

Anticancer Activity

Several oxazolidinedione and related thiazolidinedione derivatives have been reported to exhibit significant anticancer activity against a variety of cancer cell lines.[13] The proposed mechanisms of action include induction of cell cycle arrest and apoptosis.[14][15] The cytotoxicity of these compounds is commonly assessed using the MTT assay.

Table 2: Anticancer Activity (IC₅₀, µM) of Oxazolidinedione and Thiazolidinedione Analogs

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 22 | HepG2 (Liver) | 2.04 | [13] |

| 22 | MCF-7 (Breast) | 1.21 | [13] |

| LPSF/NBM-1 | HL-60 (Leukemia) | 54.83 | [14] |

| LPSF/NBM-2 | MOLT-4 (Leukemia) | 51.61 | [14] |

| 7j | MDA-MB-231 (Breast) | 3.1 | [16] |

| 7j | MCF-7 (Breast) | 6.8 | [16] |

| 3a | MCF-7 (Breast) | 26 | [17] |

| 8-11 | A549 (Lung) | 1.2 - 7.3 | [8] |

| 6, 8-12, 15 | HeLa (Cervical) | 0.7 - 8.9 | [8] |

Antimicrobial Activity

Oxazolidinones, such as the FDA-approved drug Linezolid, are a clinically important class of antibiotics, particularly effective against multidrug-resistant Gram-positive bacteria.[18][19][20] Their mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase.[18][19][20][21] The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity (MIC) of Oxazolidinedione and Thiazolidinedione Analogs

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Thiazolidine-2,4-dione derivatives | Staphylococcus aureus | 2 - 16 | [22][23] |

| Thiazolidine-2,4-dione-based hybrids | Staphylococcus aureus | 3.91 | [1] |

| Compound 5 (2-oxazolidinone derivative) | Staphylococcus aureus | < standard antibiotic | [24] |

| 7-HC | Escherichia coli | 800 | [25] |

| 7-HC | Staphylococcus aureus | 200 | [25] |

| I3C | Escherichia coli | 800 | [25] |

| I3C | Staphylococcus aureus | 400 | [25] |

Experimental Protocols

Maximal Electroshock (MES) Test for Anticonvulsant Activity

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Procedure:

-

Administer the test compound to a group of mice or rats, typically via oral gavage or intraperitoneal injection.

-

At the time of expected peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) via corneal or ear-clip electrodes.

-

Observe the animal for the presence or absence of the tonic hindlimb extensor phase of the seizure.

-

The absence of the tonic hindlimb extension is considered protection.

-

The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated from dose-response data.[9]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

-

Prepare serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

-

Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Mechanisms of Action

Anticonvulsant Mechanism: T-Type Calcium Channel Inhibition

The anticonvulsant activity of oxazolidinediones against absence seizures is primarily mediated by the inhibition of low-voltage-activated (T-type) calcium channels in thalamic neurons.[7][8] The rhythmic firing of these neurons is dependent on the activity of T-type calcium channels, and their inhibition disrupts the generation of the characteristic 3-Hz spike-and-wave discharges seen in absence epilepsy.

Caption: Inhibition of T-type calcium channels by 5-phenyloxazolidine-2,4-dione derivatives.

Antimicrobial Mechanism: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, which consists of the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA (fMet-tRNA).[18][19][20][21]

Caption: Inhibition of bacterial protein synthesis by 5-phenyloxazolidine-2,4-dione analogs.

Anticancer Mechanism: Induction of Cell Cycle Arrest and Apoptosis

The anticancer activity of oxazolidinedione derivatives is often associated with their ability to induce cell cycle arrest, typically at the G2/M phase, and to trigger apoptosis (programmed cell death).[14][26][15] This can involve the modulation of various signaling pathways, including those regulated by cyclin-dependent kinases (CDKs), the p53 tumor suppressor protein, and the Bcl-2 family of apoptosis regulators.

Caption: Anticancer mechanism of 5-phenyloxazolidine-2,4-dione derivatives.

Conclusion

The 5-phenyloxazolidine-2,4-dione scaffold represents a promising starting point for the development of new therapeutic agents with a wide range of biological activities. The synthetic versatility of this core allows for the generation of diverse libraries of compounds for SAR exploration. The established anticonvulsant, emerging anticancer, and proven antimicrobial potential of this class of compounds highlight their importance in modern drug discovery. This technical guide has provided a comprehensive overview of the current knowledge on 5-phenyloxazolidine-2,4-dione derivatives and their analogs, and it is hoped that this information will facilitate further research and development in this exciting area of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. asianpubs.org [asianpubs.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. thalesnano.com [thalesnano.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Anticonvulsant activity of 2-(substituted-imino)thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. jmaterenvironsci.com [jmaterenvironsci.com]

- 18. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. - Post - Orthobullets [orthobullets.com]

- 20. upload.orthobullets.com [upload.orthobullets.com]

- 21. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mr.ucdavis.edu [mr.ucdavis.edu]

- 25. researchgate.net [researchgate.net]

- 26. Induced growth inhibition, cell cycle arrest and apoptosis in CD133+/CD44+ prostate cancer stem cells by flavopiridol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Potential Biological Activities of 5-Phenyloxazolidine-2,4-dione and Its Analogs

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxazolidine-2,4-dione scaffold and its related heterocyclic analogs, such as thiazolidine-2,4-diones and imidazolidine-2,4-diones (hydantoins), are privileged structures in medicinal chemistry. These core structures are associated with a wide array of pharmacological activities, including anticonvulsant, antimicrobial, anticancer, and anti-inflammatory properties. This document provides a comprehensive technical overview of the known and potential biological activities of compounds based on the 5-phenyloxazolidine-2,4-dione core. It details quantitative data from various studies, outlines key experimental protocols for biological evaluation, and visualizes relevant workflows and potential mechanisms of action to guide further research and development in this area.

Introduction

Heterocyclic compounds containing a five-membered dione ring are of significant interest in drug discovery. The 5-phenyloxazolidine-2,4-dione structure is part of a larger family of compounds that includes well-established drugs and numerous investigational molecules. Analogs such as 5,5-diphenylimidazolidine-2,4-dione (Phenytoin) are cornerstone therapies in the treatment of epilepsy[1]. Derivatives of the related thiazolidine-2,4-dione core have demonstrated efficacy as antidiabetic, anti-inflammatory, antimicrobial, and anticancer agents[2][3][4]. The diverse biological profile of these scaffolds underscores the potential of 5-phenyloxazolidine-2,4-dione derivatives as candidates for novel therapeutic agents. This guide synthesizes available data on these activities to provide a foundational resource for researchers.

Synthesis Overview

The synthesis of 5-substituted oxazolidine-2,4-dione and thiazolidine-2,4-dione derivatives often involves a Knoevenagel condensation. This reaction typically involves the condensation of an aromatic aldehyde (e.g., benzaldehyde) with the active methylene group at the C-5 position of the heterocyclic core (e.g., thiazolidine-2,4-dione). The reaction is often carried out under reflux in the presence of a catalyst like piperidine in a suitable solvent such as ethanol[2].

Caption: General workflow for Knoevenagel condensation synthesis.

Potential Biological Activities

The hydantoin ring system, structurally similar to oxazolidinedione, is famously represented by Phenytoin (5,5-diphenylimidazolidine-2,4-dione), a primary anticonvulsant agent[1]. Research into related structures, such as phenylmethylenehydantoins (PMHs), has shown that specific substitutions on the phenyl ring are critical for activity.

Studies have evaluated the anticonvulsant properties of this class of compounds using standardized preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively[5][6][7]. The neurotoxicity is often assessed using the rotarod test[8]. A structure-activity relationship study on PMHs found that derivatives with alkyl, halogeno, and trifluoromethyl groups on the phenyl ring exhibited good anticonvulsant activity, with some candidates showing potency comparable to Phenytoin[9].

Table 1: Anticonvulsant Activity of Selected Phenyl-substituted Dione Analogs

| Compound | Test Model | ED₅₀ (mg/kg) | Reference Drug | Reference ED₅₀ (mg/kg) | Source |

|---|---|---|---|---|---|

| 7-hexyloxy-5-phenyl-[6][10][11]-triazolo[4,3-a]quinoline | MES | 6.5 | Phenytoin | - | [8] |

| Phenylmethylenehydantoin (14) | MES | 28 ± 2 | Phenytoin | 30 ± 2 | [9] |

| Phenylmethylenehydantoin (12) | MES | 39 ± 4 | Phenytoin | 30 ± 2 | [9] |

| Pyrrolidine-2,5-dione analog (14) | MES | 49.6 | - | - | [12] |

| Pyrrolidine-2,5-dione analog (14) | scPTZ | 67.4 | - | - |[12] |

Derivatives of imidazolidine-2,4-dione and thiazolidine-2,4-dione have demonstrated significant antimicrobial activity against a range of pathogens. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains[13][14][15]. The primary method for evaluating this activity is by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism[10][16].

For example, a series of 5-arylidene-thiazolidine-2,4-dione derivatives showed potent activity, particularly against Gram-positive bacteria, with MIC values ranging from 2 to 16 µg/mL[15]. Another study on novel imidazolidine-2,4-dione derivatives found a compound (3g) with high activity (MIC: 0.25 μg/mL) against P. aeruginosa[14].

Table 2: Antimicrobial Activity (MIC) of Selected Dione Analogs

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Source |

|---|---|---|---|

| 5-Arylidene-thiazolidine-2,4-diones | Gram-positive bacteria | 2 - 16 | [15] |

| Imidazolidine-2,4-dione (3g) | Pseudomonas aeruginosa | 0.25 | [14] |

| Imidazolidine-2,4-dione (3e, 3h) | Klebsiella pneumoniae | 2 | [14] |

| 5-Arylidene-thiazolidine-2,4-dione (3j) | Staphylococcus aureus | 31.25 | [3] |

| 5-Arylidene-thiazolidine-2,4-dione (3f) | Staphylococcus aureus | 62.5 |[3] |

The thiazolidine-2,4-dione and imidazolidine-2,4-dione scaffolds are recognized for their antineoplastic properties against numerous cancer cell lines[17][18]. The mechanism often involves the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as those mediated by EGFR and VEGFR-2[17][19][20].

Quantitative evaluation is typically performed using the MTT assay to determine the IC₅₀ value, the concentration of the compound required to inhibit the growth of 50% of the cancer cells. One study found that a 5,5-diphenylimidazolidine-2,4-dione derivative (Compound 16) exhibited potent inhibitory activity against EGFR and VEGFR2 with IC₅₀ values of 6.17 µM and 0.09 µM, respectively[19]. Another study on thiazolidine-2,4-dione derivatives showed cytotoxic activities with IC₅₀ values ranging from 0.60 to 4.70 μM against HepG2 and MCF-7 cell lines[20].

Table 3: Anticancer Activity (IC₅₀) of Selected Dione Analogs

| Compound Class/Derivative | Cell Line | IC₅₀ (µM) | Target | Source |

|---|---|---|---|---|

| 5,5-diphenylimidazolidine-2,4-dione (16) | - | 0.09 | VEGFR2 | [19] |

| 5,5-diphenylimidazolidine-2,4-dione (16) | - | 6.17 | EGFR | [19] |

| Thiazolidine-2,4-dione (22) | - | 0.079 | VEGFR-2 | [20] |

| Thiazolidine-2,4-dione (22) | MCF-7 | 1.21 | - | [20] |

| Thiazolidine-2,4-dione (22) | HepG2 | 2.04 | - | [20] |

| 5,5-diphenylhydantoin (24) | MCF-7 | 4.92 | EGFR/HER2 | [21] |

| 5,5-diphenylhydantoin (24) | HePG-2 | 9.07 | EGFR/HER2 | [21] |

| 5-benzylidene thiazolidine-2,4-diones | Various | 0.19 - 3.2 | - |[18] |

Certain derivatives of related heterocyclic cores have been evaluated for anti-inflammatory activity. For instance, phenyl-pyrazolone derivatives were assessed using the Croton oil ear test in mice, a model for acute inflammation[22]. The activity of these compounds is sometimes linked to the inhibition of cyclooxygenase (COX) enzymes or to antioxidant properties[22][23]. The mechanism of action for some compounds is hypothesized to be related to their lipophilicity, which may influence their ability to reach inflammatory targets[22].

Potential Mechanisms of Action

The diverse biological activities of 5-phenyloxazolidine-2,4-dione analogs are attributed to their ability to interact with various biological targets.

-

Anticonvulsant: The primary mechanism for hydantoin-like anticonvulsants is the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the propagation of seizure activity[1].

-

Anticancer: A prominent mechanism is the inhibition of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis[19][20]. This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis, often involving the activation of caspases and the release of cytochrome c[17].

-

Anti-inflammatory: Inhibition of pro-inflammatory enzymes such as COX-1/COX-2 is a common mechanism[24]. Additionally, some compounds may act by inhibiting the production of inflammatory mediators like nitric oxide (NO) or by interfering with signaling pathways such as NF-κB[25].

Caption: Hypothetical anticancer signaling pathway inhibition.

Experimental Protocols

a) Maximal Electroshock (MES) Test: This model is used to identify agents effective against generalized tonic-clonic seizures[5][6][26].

-

Animal Model: Mice or rats are used.

-

Drug Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

Stimulation: After a set period for drug absorption, an electrical stimulus (e.g., 50-60 Hz for 0.2-1.0 seconds) is applied via corneal or ear-clip electrodes.

-

Endpoint: The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded. An ED₅₀ value is calculated.

b) Subcutaneous Pentylenetetrazole (scPTZ) Test: This model identifies agents that protect against absence seizures[6][26][27].

-

Animal Model: Typically mice.

-

Drug Administration: The test compound is administered as in the MES test.

-

Seizure Induction: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

-

Endpoint: The compound's ability to prevent clonic seizures for a defined observation period (e.g., 30 minutes) is assessed.

Caption: Workflow for preclinical anticonvulsant screening.

a) Broth Microdilution Method (MIC Determination): This is a standard method to determine the Minimum Inhibitory Concentration (MIC)[10][11][16].

-

Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL) is prepared from a fresh culture[11].

-

Serial Dilution: The test compound is serially diluted (two-fold) in a liquid growth medium in a 96-well microtiter plate to achieve a range of concentrations[11].

-

Inoculation: Each well is inoculated with the prepared microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL[11].

-

Controls: Positive (microbe + medium), negative (microbe + standard antibiotic), and sterility (medium only) controls are included[11].

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria)[11].

-

Determination of MIC: The MIC is the lowest compound concentration at which no visible microbial growth (turbidity) is observed[10][11].

b) Agar Disk Diffusion Method: A qualitative method to assess antimicrobial activity[2][28].

-

Plate Preparation: A standardized inoculum is uniformly streaked onto the surface of an agar plate to create a bacterial lawn.

-

Disk Application: Sterile paper disks impregnated with a specific concentration of the test compound are placed on the agar surface.

-

Incubation: The plate is incubated under suitable conditions.

-

Result: The compound diffuses into the agar, and if it is effective, it creates a zone of inhibition (a clear area where the microorganism cannot grow). The diameter of this zone is measured.

Conclusion

The 5-phenyloxazolidine-2,4-dione core and its close chemical relatives represent a highly versatile and pharmacologically significant class of compounds. The available literature strongly supports their potential as leads for developing new drugs with anticonvulsant, antimicrobial, and anticancer properties. The structure-activity relationship data from various analogs indicate that modifications at the C-5 position and on the phenyl ring are key determinants of biological activity and specificity. The experimental protocols and mechanistic insights provided in this guide offer a framework for the systematic evaluation and optimization of novel derivatives in this chemical space. Further investigation is warranted to fully elucidate their mechanisms of action and to advance promising candidates through the drug development pipeline.

References

- 1. bepls.com [bepls.com]

- 2. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpp.com [ijpp.com]

- 6. Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activity of 5-phenyl-[1,2,4]-triazolo[4,3-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. integra-biosciences.com [integra-biosciences.com]

- 17. Anticancer activity of novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benthamscience.com [benthamscience.com]

- 24. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 27. researchgate.net [researchgate.net]

- 28. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 5-Phenyloxazolidine-2,4-dione

Hazard Identification and Classification

Quantitative hazard data for 5-Phenyloxazolidine-2,4-dione is limited. However, the GHS classification for a related compound, (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one, indicates potential hazards that should be considered as best practice when handling the title compound.[2]

Table 1: GHS Hazard Classification for (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one [2]

| Category | Code | Hazard Statement | Pictogram | Signal Word |

| Skin Irritation | H315 | Causes skin irritation. | Irritant | Warning |

| Eye Irritation | H319 | Causes serious eye irritation. | Irritant | Warning |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | Irritant | Warning |

Precautionary Statements Summary [2]

| Code | Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor if you feel unwell. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| Storage | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols and Methodologies

The safety data sheets and technical documents reviewed for this guide focus exclusively on safety and handling precautions. They do not contain detailed experimental protocols for the synthesis, analysis, or use of 5-Phenyloxazolidine-2,4-dione in research or drug development applications. Researchers should consult peer-reviewed scientific literature or specific process documentation for such methodologies.

Safe Handling and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and the integrity of the compound.

3.1 Handling

-

Ventilation: Handle the compound in a well-ventilated area.[1] Use of a chemical fume hood is recommended to keep airborne concentrations low.[2]

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling, before breaks, and immediately after finishing work.[2][3] Do not eat, drink, or smoke in areas where the chemical is handled.[2][3]

-

Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1] Minimize dust generation and accumulation.[2]

-

Ignition Sources: Keep away from heat and all sources of ignition.[1][2] Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

3.2 Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

-

Incompatibilities: Store separately from incompatible materials and foodstuff containers.[1]

Caption: General workflow for safely handling chemical substances.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[4]

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be necessary where splash potential exists.[4][5] |

| Skin Protection | Gloves: Wear chemical-impermeable gloves (e.g., Nitrile rubber, Neoprene) that satisfy EU Directive 89/686/EEC and the standard EN 374.[1][3] Gloves must be inspected before use.[1] Clothing: Wear impervious, fire/flame-resistant protective clothing.[1] A lab coat or disposable gown should be worn.[4] |

| Respiratory Protection | Not required under normal use conditions with adequate ventilation.[3] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] |

First Aid Measures

Immediate action is required in case of exposure. Always consult a physician or Poison Control Center after administering first aid.[1]

Table 3: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the victim to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][2] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |

| Skin Contact | Immediately remove contaminated clothing.[1][2] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Seek medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting.[1][2] Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2] Call a doctor or Poison Control Center immediately.[1] |

Accidental Release and Firefighting Measures

6.1 Accidental Release

-

Personal Precautions: Ensure adequate ventilation and evacuate personnel to safe areas.[1] Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a respirator if necessary.[1][2] Avoid dust formation and contact with the substance.[1]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains or the environment.[1][2]

-

Containment and Cleanup: Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.[1][2] Adhered or collected material should be promptly disposed of according to regulations.[1]

6.2 Firefighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][3]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, such as carbon oxides and nitrogen oxides.[2][3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Product Disposal: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water or soil.[1]

-

Container Disposal: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, packaging can be punctured to render it unusable and disposed of in a sanitary landfill.[1]

References

Crystalline Structure of 5-Phenyloxazolidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the synthesis and structural characterization of 5-Phenyloxazolidine-2,4-dione. Despite a thorough search of scientific literature and crystallographic databases, the specific single-crystal X-ray diffraction data for 5-Phenyloxazolidine-2,4-dione is not publicly available at the time of this report. Consequently, detailed crystallographic parameters such as unit cell dimensions, bond lengths, and bond angles for this specific molecule cannot be presented. However, this guide furnishes detailed, plausible experimental protocols for its synthesis and crystallization based on established methodologies for analogous compounds. Furthermore, it includes spectroscopic data that can aid in the characterization of 5-Phenyloxazolidine-2,4-dione and provides visualizations of its molecular structure and a proposed experimental workflow.

Introduction

5-Phenyloxazolidine-2,4-dione belongs to the oxazolidinedione class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. While the specific crystalline structure of the title compound remains undetermined, understanding its potential solid-state conformation is crucial for drug design and development, as crystal packing can significantly influence a compound's physicochemical properties, including solubility, stability, and bioavailability. This document aims to provide a foundational resource for researchers working with this and related molecules.

Synthesis and Purification

A plausible and commonly employed synthetic route to 5-Phenyloxazolidine-2,4-dione is the condensation reaction of mandelic acid and urea. The following protocol is a generalized procedure based on the synthesis of similar oxazolidinedione derivatives.

Experimental Protocol: Synthesis of 5-Phenyloxazolidine-2,4-dione

Materials:

-

Mandelic acid

-

Urea

-

Polyphosphoric acid (PPA) or a similar dehydrating agent/catalyst

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., a mixture of hexane and ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine mandelic acid (1 equivalent) and urea (1.1 to 1.5 equivalents).

-

Reaction: Add polyphosphoric acid to the mixture. The reaction is then heated, typically at a temperature range of 80-120 °C, for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then quenched by carefully adding it to ice-water.

-

Extraction: The aqueous mixture is extracted several times with an organic solvent such as dichloromethane.

-

Washing: The combined organic layers are washed with saturated sodium bicarbonate solution to remove any unreacted acidic starting material, followed by a wash with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-Phenyloxazolidine-2,4-dione.

Crystallization

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. The following are general protocols that can be adapted for the crystallization of 5-Phenyloxazolidine-2,4-dione.

Experimental Protocol: Crystallization

Method 1: Slow Evaporation

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or ethyl acetate) at room temperature to create a saturated or near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Leave the filtered solution in a loosely covered vial or beaker in a vibration-free environment.

-

Allow the solvent to evaporate slowly over several days to weeks.

Method 2: Vapor Diffusion

-

Hanging Drop:

-

Dissolve the compound in a good solvent to form a concentrated solution.

-

Place a small drop (a few microliters) of this solution on a siliconized glass coverslip.

-

Invert the coverslip and place it over a well of a crystallization plate containing a reservoir of a poor solvent (an "anti-solvent") in which the compound is less soluble.

-

Seal the well. The vapor of the anti-solvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystal growth.

-

-

Sitting Drop:

-

Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal within the well containing the anti-solvent.

-

Method 3: Cooling Crystallization

-

Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.

-

Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator or cold room).

-

The decrease in temperature will reduce the solubility of the compound, leading to crystallization.

Structural Information

As of this writing, a definitive crystal structure of 5-Phenyloxazolidine-2,4-dione has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. Therefore, no experimentally determined quantitative data on its crystal structure can be provided.

Molecular Structure

The molecular structure of 5-Phenyloxazolidine-2,4-dione consists of a central five-membered oxazolidine-2,4-dione ring substituted with a phenyl group at the 5-position.

Spectroscopic Data (Hypothetical)

While specific experimental data is unavailable, the following table summarizes the expected spectroscopic characteristics for 5-Phenyloxazolidine-2,4-dione based on its structure.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons (phenyl group): multiplets in the range of δ 7.2-7.5 ppm. Methine proton (at C5): a singlet around δ 5.5-6.0 ppm. N-H proton: a broad singlet, chemical shift may vary. |

| ¹³C NMR | Carbonyl carbons (C2 and C4): signals in the downfield region, typically δ 170-180 ppm. Aromatic carbons: signals between δ 125-140 ppm. Methine carbon (C5): a signal around δ 75-85 ppm. |

| FT-IR (cm⁻¹) | N-H stretch: a broad band around 3200-3300 cm⁻¹. C=O stretches (asymmetric and symmetric): strong absorptions around 1720-1800 cm⁻¹. C-O-C stretch: in the fingerprint region. |